2-(Furan-2-yl)pyrrolidine

Lipophilicity Drug-likeness Physicochemical profiling

2-(Furan-2-yl)pyrrolidine is a heterocyclic secondary amine belonging to the 2-arylpyrrolidine class, in which a pyrrolidine ring is substituted at the 2-position by a furan moiety. With a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g·mol⁻¹, it is used predominantly as a chiral building block in medicinal chemistry and as a synthetic intermediate for muscarinic receptor ligands and ST2 pathway inhibitors.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 90086-89-8
Cat. No. B1273965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)pyrrolidine
CAS90086-89-8
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CO2
InChIInChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2
InChIKeyLIFJPSLQRGQNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)pyrrolidine (CAS 90086-89-8) – Core Identity and Procurement-Relevant Profile


2-(Furan-2-yl)pyrrolidine is a heterocyclic secondary amine belonging to the 2-arylpyrrolidine class, in which a pyrrolidine ring is substituted at the 2-position by a furan moiety . With a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g·mol⁻¹, it is used predominantly as a chiral building block in medicinal chemistry and as a synthetic intermediate for muscarinic receptor ligands and ST2 pathway inhibitors [1][2]. The compound is available as a racemate or as single enantiomers, and its procurement requires attention to stereochemical purity (typically ≥95%), GHS acute‑toxicity hazard classification, and controlled storage conditions .

Why 2-(Furan-2-yl)pyrrolidine Cannot Be Swapped with Common 2-Arylpyrrolidine Analogs in Discovery Programs


Generic substitution among 2‑arylpyrrolidine congeners – such as replacing the furan ring with phenyl or thiophene – introduces significant, quantifiable changes in lipophilicity, hydrogen‑bonding capacity, and electronic character that directly impact lead optimization . The furan oxygen in 2‑(furan‑2‑yl)pyrrolidine provides a second hydrogen‑bond acceptor (HBA count = 2 vs. 1 for phenyl and thiophene analogs), raises the polar surface area (PSA ≈ 25 Ų vs. ~12 Ų), and alters the basicity of the pyrrolidine nitrogen (predicted pKa ~10.13 for the furanyl derivative vs. ~10.13–10.70 for the phenyl analog, with divergent ΔpKa patterns in the 3‑furanyl and 3‑thienyl regioisomers) [1]. These differences are consequential because a one‑unit change in logP or a 13 Ų shift in PSA can move a compound across critical pharmacokinetic thresholds (e.g., CNS penetration, aqueous solubility, CYP liability) [2].

2-(Furan-2-yl)pyrrolidine – Verifiable Differentiation Evidence Against Closest Analogs


Lipophilicity (logP) Differentiation: 2-(Furan-2-yl)pyrrolidine vs. 2-Phenylpyrrolidine and 2-(Thiophen-2-yl)pyrrolidine

2-(Furan-2-yl)pyrrolidine exhibits substantially lower lipophilicity than its phenyl and thiophene congeners. Experimental and calculated logP values for the furanyl derivative are approximately 0.94 (ACD/LogP) to 1.06 (ChemAxon), compared with 1.89–2.44 for 2‑phenylpyrrolidine and 2.50 for 2‑(thiophen‑2‑yl)pyrrolidine [1]. The difference of ≥0.8–1.5 logP units translates to a predicted 6‑ to 30‑fold lower octanol‑water partition coefficient for the furanyl compound, making it a more polar, aqueous‑compatible scaffold [2]. This is consistent with the ALOGPS‑predicted water solubility of 7.13 g·L⁻¹ for the furanyl derivative [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Acceptor Capacity: Furanyl vs. Phenyl and Thienyl Analogs

The furan oxygen of 2-(furan-2-yl)pyrrolidine acts as an additional hydrogen‑bond acceptor (HBA), giving the molecule an HBA count of 2 and a topological polar surface area (TPSA) of 25.2 Ų . In contrast, 2‑phenylpyrrolidine and 2‑(thiophen‑2‑yl)pyrrolidine each have HBA = 1 and TPSA ≈ 12 Ų (amine nitrogen only) . The 13 Ų increase in TPSA and the extra acceptor site can strengthen ligand–protein interactions (e.g., with backbone amides or side‑chain donors) and improve aqueous solubility, while also potentially reducing passive membrane permeability in accordance with the “rule of five” guidelines [1].

Hydrogen bonding Molecular recognition Scaffold design

Boiling Point and Volatility: Implication for Purification and Scale‑Up

2-(Furan-2-yl)pyrrolidine has a predicted boiling point of 207.9 ± 28.0 °C at atmospheric pressure , which is approximately 30–37 °C lower than that of 2‑phenylpyrrolidine (237 ± 19 °C) and 2‑(thiophen‑2‑yl)pyrrolidine (245 ± 28 °C) . The lower boiling point, combined with a vapour pressure of 0.2 ± 0.4 mmHg at 25 °C , facilitates distillative purification and solvent removal under mild conditions, reducing the risk of thermal decomposition during large‑scale processing.

Boiling point Purification Scale‑up Volatility

Pyrrolidinylfuran as a Privileged Muscarinic Antagonist Scaffold

The pyrrolidinylfuran scaffold, of which 2-(furan-2-yl)pyrrolidine is the minimal core, has been validated as a productive starting point for potent muscarinic receptor antagonists. In a series reported by Scapecchi et al., all derivatives bearing the pyrrolidinylfuran core showed high affinity toward cloned human M₁–M₅ receptors expressed in CHO cells, with the most potent compounds achieving sub‑nanomolar binding affinities and functional selectivity for the rabbit vas deferens (M₁‑like) receptor [1]. The furan 5‑position serves as a vector for introducing bulky hydrophobic groups that switch the pharmacology from agonism to antagonism, a structural opportunity not identically replicated with phenyl or thiophene regioisomers due to divergent electronic and steric profiles [2][3]. This established structure–activity relationship makes the furan‑2‑yl pyrrolidine core a non‑interchangeable starting point for muscarinic antagonist programs.

Muscarinic receptor Antagonist Privileged scaffold Chiral

Chiral Auxiliary and Stereochemical Configurational Assignment Utility

2-Arylpyrrolidines, including 2-(furan-2-yl)pyrrolidine, have been explicitly demonstrated as substrates for a robust NMR‑based method for absolute configuration assignment using Mosher’s amide derivatives [1]. In this method, the multiplicity of the pyrrolidine methine proton signal in the ¹H NMR spectrum of the corresponding (R)- and (S)-MTPA amides unambiguously reports the absolute configuration of the 2‑arylpyrrolidine. The furanyl derivative participates in this method as part of the parent 2‑arylpyrrolidine class, enabling straightforward stereochemical quality control of enantiopure batches – a practical advantage when procuring chiral building blocks for asymmetric synthesis [2].

Chiral auxiliary Absolute configuration NMR Mosher's amide

Safety and Handling: GHS Hazard Profile vs. Analog Benchmarks

2-(Furan-2-yl)pyrrolidine carries a comprehensive GHS hazard profile: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This profile is comparable in severity to that of 2‑phenylpyrrolidine and 2‑(thiophen‑2‑yl)pyrrolidine, which also bear H302/H312/H315/H319/H332/H335 designations , indicating that the furanyl derivative does not introduce additional hazard categories beyond those already accepted for this compound class. However, the presence of H318 (serious eye damage, Category 1) mandates rigorous eye protection and engineering controls, a requirement that may differ from analogs lacking the furan oxygen.

Safety GHS Acute toxicity Handling

2-(Furan-2-yl)pyrrolidine – Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Muscarinic Receptor Antagonist Lead Optimization

The pyrrolidinylfuran scaffold has demonstrated high affinity for human muscarinic M₁–M₅ receptors and functional antagonism in tissue preparations, as published in J. Med. Chem. (Scapecchi et al., 2010) [1]. 2-(Furan-2-yl)pyrrolidine serves as the minimal pharmacophoric core, and its 5‑position on the furan ring is a validated vector for introducing hydrophobic substituents that convert agonist scaffolds into antagonists. Procurement of enantiopure (R)- or (S)-2-(furan-2-yl)pyrrolidine is recommended for programs requiring stereochemically defined muscarinic ligands, with the Mosher’s amide method available for rapid configurational verification [2].

ST2/IL‑33 Pathway Inhibitor Development

Derivatives based on the furanylmethylpyrrolidine motif have been identified as first‑in‑class ST2 inhibitors active in vivo against graft‑versus‑host disease (Ramadan et al., JCI Insight, 2018) [3]. While the clinical candidate contains a furan‑2‑ylmethyl substituent rather than a furan‑2‑yl group directly, 2-(furan-2-yl)pyrrolidine provides a closely related chiral building block for exploring the SAR around the pyrrolidine–furan linkage geometry. Researchers pursuing ST2 inhibition should consider the racemic or enantiopure furanyl pyrrolidine as a starting material for late‑stage diversification.

Asymmetric Synthesis and Chiral Auxiliary Applications

The single enantiomers of 2-(furan-2-yl)pyrrolidine (CAS 1039033-89-0 for the S‑enantiomer; CAS 1039033-91-4 for the R‑enantiomer) have been utilized as chiral auxiliaries in asymmetric organic synthesis [4]. The furan ring offers orthogonal reactivity (e.g., oxidation to furan‑2‑carboxylic acid derivatives) compared to phenyl‑based auxiliaries, enabling auxiliary removal under mild conditions. The validated NMR configurational assignment method [2] supports routine quality control of enantiopurity, reinforcing the procurement of defined stereoisomers for asymmetric methodology development.

Physicochemical Property‑Driven Building Block Selection

When a discovery program requires a 2‑arylpyrrolidine building block with lower lipophilicity, higher aqueous solubility, and an additional hydrogen‑bond acceptor, 2-(furan-2-yl)pyrrolidine offers quantifiable advantages over 2‑phenylpyrrolidine (ΔlogP ≈ −0.8 to −1.5; TPSA +13 Ų; HBA +1) [5]. These differences are large enough to shift predicted ADME properties (solubility, permeability, CNS MPO score) in early‑stage profiling, making the furanyl derivative the rational choice when polarity must be increased without introducing additional chiral centers or molecular weight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Furan-2-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.